molecular formula C12H17F3N4O3S B2570742 N,N-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-sulfonamide CAS No. 2380096-01-3

N,N-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-sulfonamide

Cat. No. B2570742
CAS RN: 2380096-01-3
M. Wt: 354.35
InChI Key: XHOOZLBVBCDBQJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-sulfonamide, also known as DMTFP, is a sulfonamide compound that has been extensively researched for its potential applications in the field of medicinal chemistry. DMTFP is a potent inhibitor of a specific enzyme called carbonic anhydrase, which is involved in various physiological processes in the body.

Mechanism of Action

N,N-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-sulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ion. This leads to a decrease in the concentration of bicarbonate ion in the body, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. The compound has been shown to inhibit the growth of cancer cells, reduce intraocular pressure in glaucoma patients, and reduce seizure activity in epilepsy patients. This compound has also been shown to have anti-inflammatory and antioxidant properties, which can have therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

N,N-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-sulfonamide has several advantages for lab experiments, such as its high potency and specificity for carbonic anhydrase inhibition, and its availability in large quantities for research purposes. However, the compound also has some limitations, such as its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on N,N-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-sulfonamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase, which can have therapeutic effects in various diseases. Another area of research is the development of new applications for this compound, such as in the treatment of neurodegenerative diseases and metabolic disorders. Additionally, research can be done on the potential side effects and toxicity of this compound, and on the development of new methods for synthesis and purification of the compound.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has been extensively researched for its potential applications in the field of medicinal chemistry. The compound is a potent inhibitor of carbonic anhydrase, which is involved in various physiological processes in the body. This compound has been shown to have therapeutic effects in various diseases, such as glaucoma, epilepsy, and cancer. There are several future directions for research on this compound, including the development of more potent and selective inhibitors of carbonic anhydrase, and the development of new applications for the compound.

Synthesis Methods

The synthesis of N,N-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-sulfonamide involves several steps, starting from the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with 1,3-dimethyl-2-nitrobenzene to obtain the intermediate compound 4-(trifluoromethyl)pyrimidin-2-ylamine. This intermediate is then reacted with 1-chloro-4-(dimethylamino)butane to obtain the final product this compound. The synthesis of this compound has been optimized for high yield and purity, and the compound can be obtained in large quantities for research purposes.

Scientific Research Applications

N,N-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-sulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is a potent inhibitor of carbonic anhydrase, which is involved in various physiological processes in the body, such as acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase has been shown to have therapeutic effects in various diseases, such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

N,N-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O3S/c1-18(2)23(20,21)19-7-4-9(5-8-19)22-11-16-6-3-10(17-11)12(13,14)15/h3,6,9H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOOZLBVBCDBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)OC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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